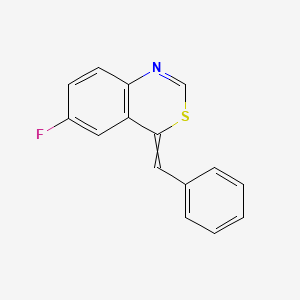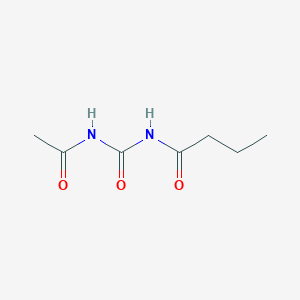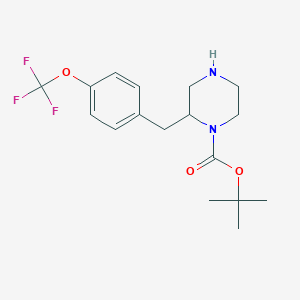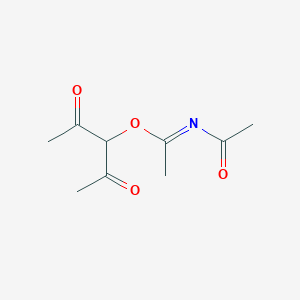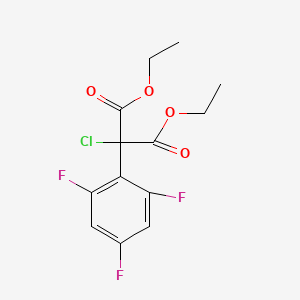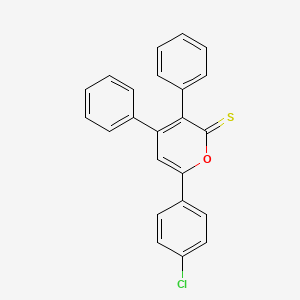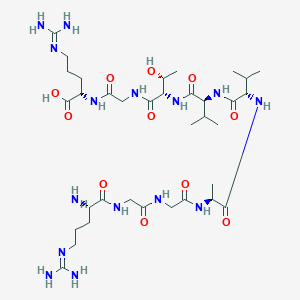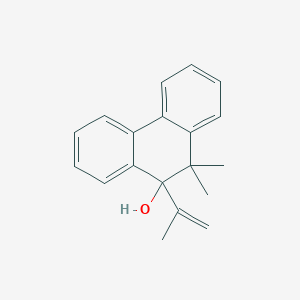![molecular formula C11H15NS B12602728 1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine CAS No. 917957-71-2](/img/structure/B12602728.png)
1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine is a chemical compound with a unique structure that includes a pyrrolidine ring and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine typically involves the reaction of 2-methylthiophene with a suitable pyrrolidine derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
科学的研究の応用
1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals with specific therapeutic effects.
Industry: It could be used in the development of new materials with unique properties, such as conductivity or stability.
作用機序
The mechanism of action of 1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. This could include binding to receptors or enzymes, altering their activity, and leading to specific biological effects. The exact mechanism would depend on the specific application and the biological system in which it is used.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolidine and thiophene derivatives, such as:
- Pyrrolidine-2,5-dione
- 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione
Uniqueness
1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a thiophene ring, which imparts distinct chemical and physical properties. This uniqueness can make it particularly valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
917957-71-2 |
|---|---|
分子式 |
C11H15NS |
分子量 |
193.31 g/mol |
IUPAC名 |
1-[1-(2-methylthiophen-3-yl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C11H15NS/c1-9(12-6-3-4-7-12)11-5-8-13-10(11)2/h5,8H,1,3-4,6-7H2,2H3 |
InChIキー |
SNMPSNNBAXMXBR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CS1)C(=C)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


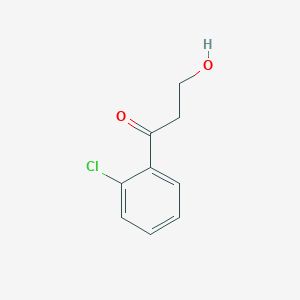
![(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B12602646.png)

